1,2,4,5,6,7,8,8a-Octahydroazulene
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Overview
Description
1,2,4,5,6,7,8,8a-Octahydroazulene is a bicyclic organic compound with the molecular formula C₁₀H₁₆. It is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. The octahydroazulene structure is characterized by the saturation of the azulene ring system, resulting in a colorless compound. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5,6,7,8,8a-Octahydroazulene can be synthesized through several methods. One common approach involves the hydrogenation of azulene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction typically proceeds as follows:
[ \text{Azulene} + 4H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium catalysts and operate under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,7,8,8a-Octahydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium or platinum.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,4,5,6,7,8,8a-Octahydroazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,7,8,8a-Octahydroazulene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, known for its aromaticity and deep blue color.
1,2,3,4,5,6,7,8-Octahydroazulene: A fully saturated derivative with different chemical properties.
Guaia-1(10),11-diene: A structurally related compound with similar bicyclic ring system.
Uniqueness
1,2,4,5,6,7,8,8a-Octahydroazulene is unique due to its partially saturated ring system, which imparts distinct chemical reactivity and physical properties compared to fully saturated or aromatic derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1,2,4,5,6,7,8,8a-octahydroazulene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-5-9-7-4-8-10(9)6-3-1/h7,10H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDINJQVDBAFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCC=C2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516675 |
Source
|
Record name | 1,2,4,5,6,7,8,8a-Octahydroazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62548-00-9 |
Source
|
Record name | 1,2,4,5,6,7,8,8a-Octahydroazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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